molecular formula C27H26O4 B14412091 2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- CAS No. 85798-11-4

2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)-

Cat. No.: B14412091
CAS No.: 85798-11-4
M. Wt: 414.5 g/mol
InChI Key: JPTKBWVLBPXVJB-OYUWMTPXSA-N
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Description

2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of three phenylmethoxy groups attached to a cyclohexenone ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenone core, followed by the introduction of phenylmethoxy groups at specific positions. Common reagents used in these reactions include phenylmethanol, strong acids or bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory procedures to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the phenylmethoxy groups.

Scientific Research Applications

2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 4,5,6-tris(methoxy)-: Similar structure but with methoxy groups instead of phenylmethoxy groups.

    2-Cyclohexen-1-one, 4,5,6-tris(ethoxy)-: Similar structure with ethoxy groups.

    2-Cyclohexen-1-one, 4,5,6-tris(propoxy)-: Similar structure with propoxy groups.

Uniqueness

The uniqueness of 2-Cyclohexen-1-one, 4,5,6-tris(phenylmethoxy)-, (4S,5R,6S)- lies in the presence of phenylmethoxy groups, which can impart different chemical and biological properties compared to other similar compounds. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various fields.

Properties

CAS No.

85798-11-4

Molecular Formula

C27H26O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4S,5R,6S)-4,5,6-tris(phenylmethoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C27H26O4/c28-24-16-17-25(29-18-21-10-4-1-5-11-21)27(31-20-23-14-8-3-9-15-23)26(24)30-19-22-12-6-2-7-13-22/h1-17,25-27H,18-20H2/t25-,26+,27+/m0/s1

InChI Key

JPTKBWVLBPXVJB-OYUWMTPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2C=CC(=O)[C@H]([C@@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2C=CC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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